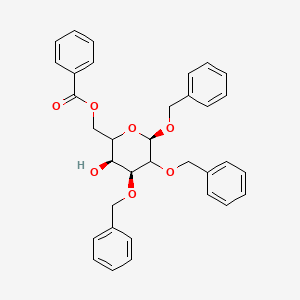

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside

Descripción general

Descripción

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.

Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

Introduction of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction, typically using benzoic acid and a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C34H34O7

- Molecular Weight : 554.63 g/mol

- CAS Number : 313352-43-1

- IUPAC Name : [(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate

The compound features multiple benzyl and benzoyl groups attached to a galactopyranoside backbone, which contributes to its unique chemical reactivity and biological activity.

Glycosylation Reactions

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is frequently utilized in glycosylation reactions. These reactions are crucial for synthesizing oligosaccharides and glycoconjugates, which play essential roles in biological processes such as cell recognition and signaling. The compound serves as a glycosyl donor due to the stability of its leaving groups under reaction conditions .

Synthesis of Glycosides

The compound is instrumental in the synthesis of various glycosides, which have applications in drug development and as bioactive compounds. Its ability to participate in selective glycosylation reactions allows for the creation of complex carbohydrate structures that can be used in medicinal chemistry .

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential pharmacological properties. For instance, studies have shown that certain glycosides can possess anti-inflammatory and anticancer activities. The compound's structure facilitates modifications that enhance its bioactivity and specificity against targeted diseases .

Case Study 1: Glycosylation Mechanism

A study published in a prominent journal detailed the mechanism of glycosylation involving this compound as a donor. The research highlighted how the compound's structure influences the reaction pathway and product formation, providing insights into optimizing glycosylation strategies for synthesizing complex carbohydrates .

Case Study 2: Pharmacological Evaluation

In another research project, scientists evaluated the pharmacological properties of modified derivatives of this compound. The results indicated significant anti-inflammatory effects in vitro, suggesting its potential use in developing new therapeutic agents for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate

- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one

Uniqueness

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is unique due to its multiple phenylmethoxy groups and the presence of a benzoate ester These structural features confer specific reactivity and interaction properties that distinguish it from similar compounds

Actividad Biológica

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside (C34H34O7) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C34H34O7

- Molecular Weight : 554.63 g/mol

- CAS Number : 57783-81-0

This compound exhibits a variety of biological activities through multiple mechanisms:

- Antimicrobial Activity :

- Cell Cycle Regulation :

- Immunomodulatory Effects :

- Enzyme Inhibition :

Biological Activity Data Table

| Activity Type | Target/Pathway | Effect |

|---|---|---|

| Antimicrobial | HIV, Influenza Virus | Inhibitory effects on viral replication |

| Apoptosis | Caspase Pathway | Induction of apoptosis in cancer cells |

| Immunomodulation | JAK/STAT Signaling | Modulation of inflammatory responses |

| Enzyme Inhibition | Various metabolic enzymes | Inhibition leading to reduced pathogen viability |

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against HIV by inhibiting the viral protease enzyme. This inhibition led to a decrease in viral load in infected cell cultures, suggesting potential for further development as an antiviral drug .

Case Study 2: Cancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings indicate its potential as a chemotherapeutic agent .

Case Study 3: Immunological Applications

Research has indicated that this compound can enhance immune responses by activating dendritic cells and promoting T-cell proliferation. This property could be harnessed for vaccine adjuvant development or immunotherapy strategies .

Propiedades

IUPAC Name |

[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2/t29?,30-,31-,32?,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSUAHOWIOAMNA-VAWPCDRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H](C(O[C@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676214 | |

| Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313352-43-1 | |

| Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.